

Application Notes and Protocols for VDR Protein Expression and Purification

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Compound of Interest

Compound Name: VrD1

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This document provides a detailed protocol for the expression and purification of the human Vitamin D Receptor (VDR) protein. The described methods are suitable for obtaining high-purity VDR for use in structural biology, drug screening, and biochemical assays.

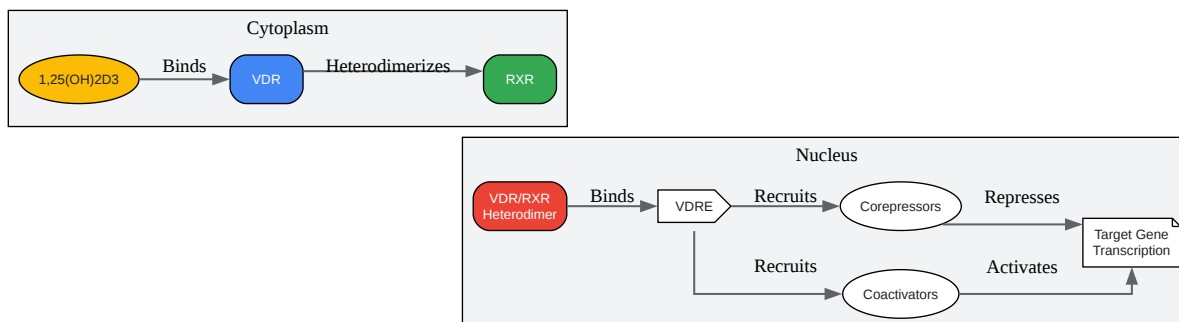
Introduction

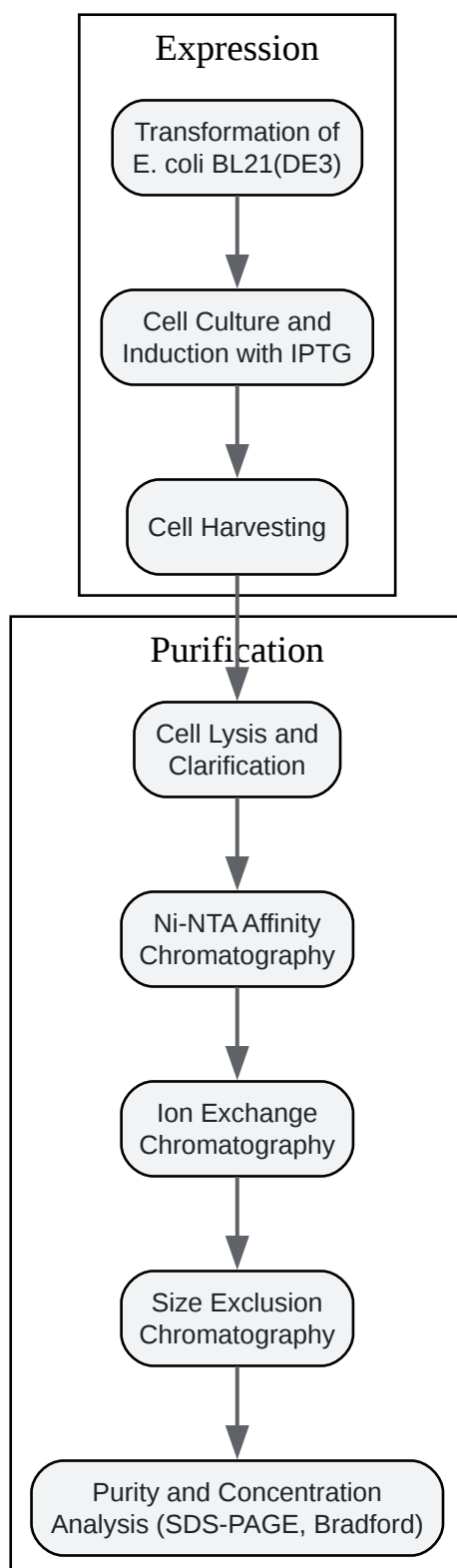
The Vitamin D Receptor is a ligand-activated transcription factor that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. As a member of the nuclear receptor superfamily, VDR forms a heterodimer with the Retinoid X Receptor (RXR) upon binding its active ligand, $1\alpha,25$ -dihydroxyvitamin D₃. This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.^{[1][2]} Given its central role in various physiological processes, the availability of pure, active VDR protein is essential for research and drug development aimed at a variety of diseases, including cancers, autoimmune disorders, and osteoporosis.

This application note details a robust protocol for the expression of recombinant human VDR in *Escherichia coli* and a multi-step purification strategy to achieve high purity.

VDR Signaling Pathway

The canonical VDR signaling pathway begins with the binding of 1 α ,25-dihydroxyvitamin D3 to VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with RXR. The VDR-RXR heterodimer translocates to the nucleus and binds to VDREs, which are typically direct repeats of two hexanucleotide sequences separated by a three-nucleotide spacer (DR3-type element).[3] This binding event recruits a complex of coactivator or corepressor proteins, which ultimately leads to the activation or repression of target gene transcription.[1]





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